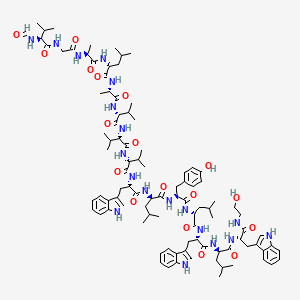
Valinegramicidin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valinegramicidin C is a chemical compound that belongs to the family of gramicidins, which are a group of antibiotics produced by the bacterium Bacillus brevis. Gramicidins are known for their ability to form channels in cell membranes, allowing ions to pass through and disrupting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valinegramicidin C involves the fermentation of Bacillus brevis, which produces a mixture of gramicidins, including gramicidin A, B, and C. The fermentation process is typically carried out under controlled conditions to optimize the yield of the desired compound. The mixture is then subjected to various purification techniques, such as chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation processes being employed to produce significant quantities of the compound. The fermentation broth is processed to separate and purify this compound, ensuring that it meets the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions: Valinegramicidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups to enhance the compound’s properties .
Scientific Research Applications
Valinegramicidin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying ion channel formation and membrane transport processes. In biology, this compound is employed in research on cell membrane dynamics and ion transport mechanisms .
In medicine, this compound has potential therapeutic applications due to its antibiotic properties. It is being investigated for its effectiveness against various gram-positive bacterial infections. Additionally, this compound is used in industrial applications, such as the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of valinegramicidin C involves its ability to form channels in cell membranes. These channels allow the passage of ions, such as potassium and sodium, disrupting the ionic balance within the cell. This disruption leads to cell death, making this compound an effective antibiotic against gram-positive bacteria .
The molecular targets of this compound include the lipid bilayer of cell membranes, where it integrates and forms ion-conducting channels. The pathways involved in its mechanism of action are primarily related to ion transport and membrane potential regulation .
Comparison with Similar Compounds
Valinegramicidin C is similar to other gramicidins, such as gramicidin A and gramicidin B. it has unique properties that distinguish it from these compounds. For example, this compound has a different amino acid composition, which affects its ion channel formation and biological activity .
Similar compounds to this compound include:
- Gramicidin A
- Gramicidin B
- Valinegramicidin A
Each of these compounds has distinct structural features and biological activities, making them valuable for various research and therapeutic applications .
Properties
CAS No. |
58442-65-2 |
|---|---|
Molecular Formula |
C97H139N19O18 |
Molecular Weight |
1859.3 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C97H139N19O18/c1-50(2)37-71(106-84(121)58(17)104-79(120)48-102-94(131)80(54(9)10)103-49-118)87(124)105-59(18)85(122)114-82(56(13)14)96(133)116-83(57(15)16)97(134)115-81(55(11)12)95(132)113-78(44-63-47-101-70-30-24-21-27-67(63)70)93(130)109-72(38-51(3)4)88(125)110-75(41-60-31-33-64(119)34-32-60)91(128)107-74(40-53(7)8)90(127)112-77(43-62-46-100-69-29-23-20-26-66(62)69)92(129)108-73(39-52(5)6)89(126)111-76(86(123)98-35-36-117)42-61-45-99-68-28-22-19-25-65(61)68/h19-34,45-47,49-59,71-78,80-83,99-101,117,119H,35-44,48H2,1-18H3,(H,98,123)(H,102,131)(H,103,118)(H,104,120)(H,105,124)(H,106,121)(H,107,128)(H,108,129)(H,109,130)(H,110,125)(H,111,126)(H,112,127)(H,113,132)(H,114,122)(H,115,134)(H,116,133)/t58-,59-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |
InChI Key |
HABZTEMEEGKJMS-ZVOVLZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















